molecular formula C7H4F3N5 B061373 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine CAS No. 175334-70-0

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B061373
CAS No.: 175334-70-0
M. Wt: 215.14 g/mol
InChI Key: BVMGCUMMBHFKRM-UHFFFAOYSA-N
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Description

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains both a tetrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the tetrazole or pyridine ring.

Scientific Research Applications

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-tetrazol-5-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a tetrazole ring, leading to different reactivity and applications.

    2-(2H-tetrazol-5-yl)-4-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

Uniqueness

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the tetrazole and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMGCUMMBHFKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380657
Record name 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175334-70-0
Record name 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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